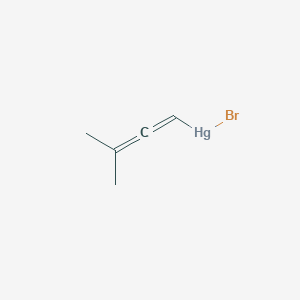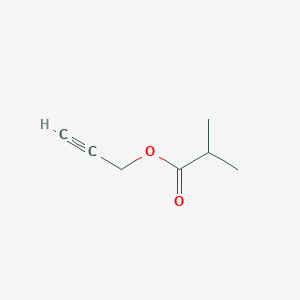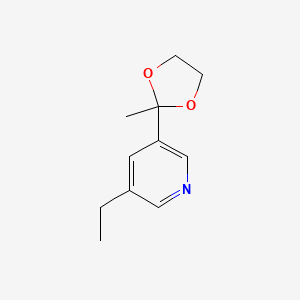![molecular formula C13H17F3O2S B14360078 1-[3-(Propane-2-sulfinyl)propoxy]-3-(trifluoromethyl)benzene CAS No. 90183-74-7](/img/structure/B14360078.png)
1-[3-(Propane-2-sulfinyl)propoxy]-3-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Propane-2-sulfinyl)propoxy]-3-(trifluoromethyl)benzene is an organic compound characterized by a benzene ring substituted with a trifluoromethyl group and a propoxy group containing a sulfinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Propane-2-sulfinyl)propoxy]-3-(trifluoromethyl)benzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize the propoxy group with the sulfinyl moiety, followed by its attachment to the benzene ring substituted with a trifluoromethyl group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Propane-2-sulfinyl)propoxy]-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone under specific conditions.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) and specific solvents.
Major Products:
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding sulfide.
Substitution: The major products depend on the specific substituent introduced to the benzene ring.
Scientific Research Applications
1-[3-(Propane-2-sulfinyl)propoxy]-3-(trifluoromethyl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[3-(Propane-2-sulfinyl)propoxy]-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways The sulfinyl group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability
Comparison with Similar Compounds
1-[3-(Propane-2-sulfinyl)propoxy]-4-(trifluoromethyl)benzene: Similar structure but with the trifluoromethyl group in a different position.
1-[3-(Propane-2-sulfinyl)propoxy]-3-(difluoromethyl)benzene: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness: 1-[3-(Propane-2-sulfinyl)propoxy]-3-(trifluoromethyl)benzene is unique due to the specific positioning of the trifluoromethyl group and the sulfinyl moiety, which can influence its chemical reactivity and potential applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable building block in various synthetic and industrial processes.
Properties
CAS No. |
90183-74-7 |
|---|---|
Molecular Formula |
C13H17F3O2S |
Molecular Weight |
294.33 g/mol |
IUPAC Name |
1-(3-propan-2-ylsulfinylpropoxy)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H17F3O2S/c1-10(2)19(17)8-4-7-18-12-6-3-5-11(9-12)13(14,15)16/h3,5-6,9-10H,4,7-8H2,1-2H3 |
InChI Key |
YUQILHUAZINFHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)CCCOC1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


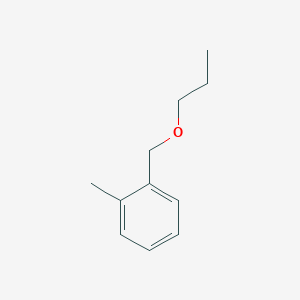
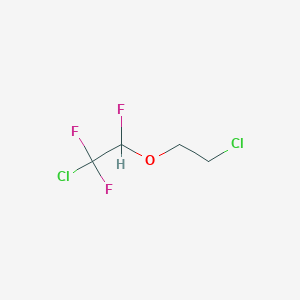
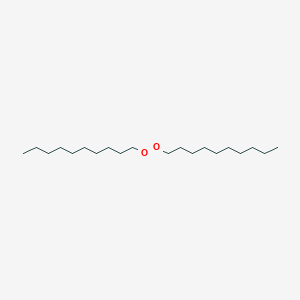
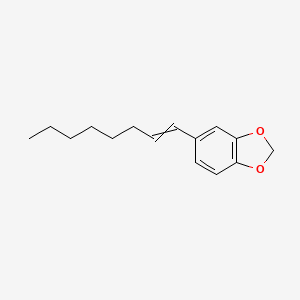
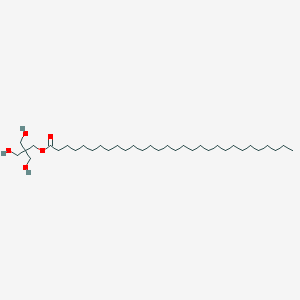

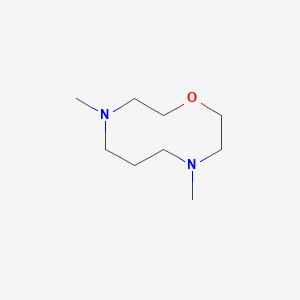
![2,4,4a,5,6,7-Hexahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B14360034.png)
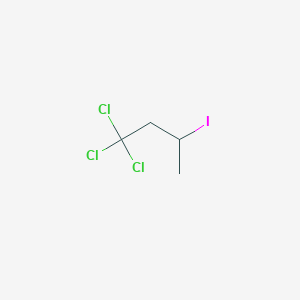
![3-{[4-Hydroxy-3-(propan-2-yl)phenyl]methyl}pentane-2,4-dione](/img/structure/B14360056.png)
![Dihexyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B14360060.png)
